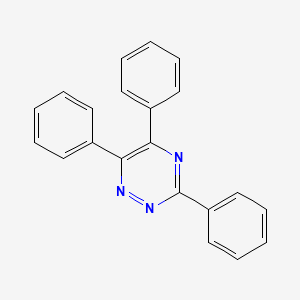

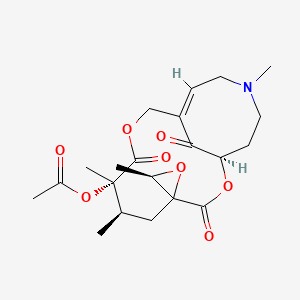

![molecular formula C12H14N2O B1609512 N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine CAS No. 857283-57-9](/img/structure/B1609512.png)

N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine

説明

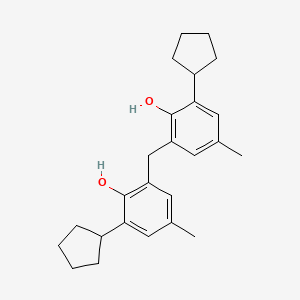

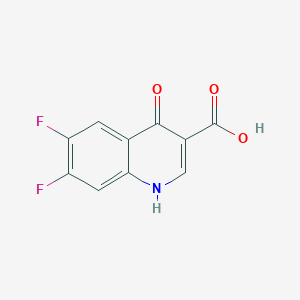

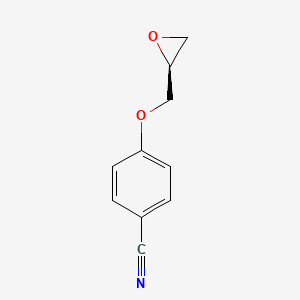

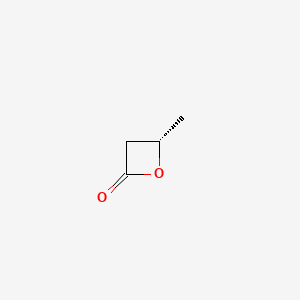

“N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine” is a chemical compound with the CAS Number: 852431-02-8 . Its IUPAC name is N-methyl (5-phenyl-3-isoxazolyl)methanamine . The molecular weight of this compound is 188.23 .

Molecular Structure Analysis

The linear formula of “N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine” is C11 H12 N2 O . The InChI code for this compound is 1S/C11H12N2O/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3 .Physical And Chemical Properties Analysis

“N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine” is a solid at room temperature . It has a boiling point of 66-68 degrees Celsius .科学的研究の応用

Drug Discovery and Medicinal Chemistry

Isoxazole rings, such as those found in N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine, are prevalent in many commercially available drugs due to their significant biological interest. The compound’s structure allows for the development of new eco-friendly synthetic strategies for isoxazole synthesis, which is crucial in expanding the drug-like chemical space .

Biological Activity Profiling

Compounds containing the isoxazole moiety have been associated with a wide range of biological activities. They serve as valuable scaffolds for synthesizing various derivatives, which are then screened for pharmacological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Neurological Research

The isoxazole structure is instrumental in neurological studies, particularly in the synthesis of compounds that can serve as neurotoxins or neuroprotective agents. Research into Parkinson’s disease models, for example, often utilizes compounds that can induce or prevent dopaminergic neuronal damage .

Catalysis and Chemical Synthesis

N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine can be used in catalysis and synthetic chemistry research. Metal-free synthetic routes for the synthesis of isoxazoles are of particular interest due to their lower environmental impact and potential for creating diverse molecular libraries .

Sensing Applications

Isoxazole derivatives can be engineered to function as sensors due to their ability to bind selectively to certain biological targets. This makes them useful in the development of diagnostic tools and biosensors .

Nanocatalysis and Drug Delivery

The compound’s framework is also being explored in the field of nanocatalysis and drug delivery systems. Its structural versatility allows for the creation of nanoparticles that can be used to catalyze reactions or deliver drugs in a controlled manner .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

N-methyl-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-11(8-13-2)12(14-15-9)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMWBRRLWLUKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428154 | |

| Record name | N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine | |

CAS RN |

857283-57-9 | |

| Record name | N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-4-sulfonamide](/img/structure/B1609449.png)

![2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate](/img/structure/B1609452.png)